molecular formula C22H21N3O3 B3020143 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide CAS No. 896368-06-2

2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide

Cat. No.: B3020143
CAS No.: 896368-06-2
M. Wt: 375.428
InChI Key: UVLKXYXYPDJJLD-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is a complex organic compound that features an indole ring system. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the indole ring through Fischer indolization, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the pyrrolidinone and acetamide groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Oxindole: An oxidized derivative of indole with various biological activities.

Uniqueness

2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-13-7-9-16(10-8-13)25-12-15(11-19(25)26)24-22(28)21(27)20-14(2)23-18-6-4-3-5-17(18)20/h3-10,15,23H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKXYXYPDJJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C(=O)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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